tert-Butylamine hydrobromide

Catalog No.
S614924
CAS No.
60469-70-7
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine hydrobromide

CAS Number

60469-70-7

Product Name

tert-Butylamine hydrobromide

IUPAC Name

2-methylpropan-2-amine;hydrobromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N

SMILES

CC(C)(C)N.Br

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N.Br

Catalyst in Industrial Processes

One primary application of TBAHB lies in the industrial production of anhydrous sodium. It acts as a catalyst in the electrolytic process that converts molten sodium chloride (NaCl) into sodium metal and chlorine gas [].

Potential Therapeutic Agent

TBAHB holds potential as a therapeutic agent due to its structural similarities to paracetamol (acetaminophen) []. Paracetamol works by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators like prostaglandins and thromboxanes [].

Research suggests that TBAHB may exhibit similar anti-inflammatory properties by inhibiting COX-1 and COX-2 activity in vitro (in laboratory settings) []. However, further investigation is needed to determine its effectiveness and safety in vivo (in living organisms) for therapeutic applications.

Research Tool in Biological Studies

TBAHB finds application as a research tool in various biological studies. For instance, it can be used to:

  • Modulate protein function

    Studies have shown that TBAHB can interact with specific proteins, potentially influencing their function and activity. This can be helpful in understanding protein-ligand interactions and their role in various biological processes.

  • Investigate cellular processes

    TBAHB may be used to investigate various cellular processes, such as ion transport and membrane permeability, due to its ability to alter the pH of solutions.

  • The research on TBAHB's potential therapeutic applications is still in its early stages, and more studies are necessary to establish its efficacy and safety for human use.
  • The use of TBAHB in scientific research should be conducted with proper safety precautions, as it is a potentially hazardous material.

Tert-Butylamine hydrobromide is an organic compound with the molecular formula C4_4H12_{12}BrN. It is a quaternary ammonium salt derived from tert-butylamine and hydrobromic acid, forming a white crystalline solid that is soluble in water. The compound is characterized by its amine-like odor and is known for its basic properties, which allow it to neutralize acids in various

t-BuNH2•HBr can be a skin and eye irritant []. Standard laboratory safety precautions should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood. Specific data on its toxicity or flammability is not readily available.

Typical of amines and quaternary ammonium salts:

  • Neutralization Reactions: It can react with acids to form salts and water, releasing heat in exothermic reactions.
  • Substitution Reactions: The hydrobromide can undergo nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
  • Dealkylation: In certain conditions, tert-butylamine hydrobromide can undergo dealkylation, leading to the formation of simpler amines .

Tert-Butylamine hydrobromide can be synthesized through several methods:

  • Direct Reaction: Tert-butylamine can be reacted with hydrobromic acid to yield tert-butylamine hydrobromide directly.
  • Salt Formation: The compound may also be formed by neutralizing tert-butylamine with a stoichiometric amount of hydrobromic acid in aqueous solution.
  • Crystallization: Post-reaction, the product can be purified through crystallization techniques to obtain high-purity tert-butylamine hydrobromide .

Tert-Butylamine hydrobromide has several applications across various fields:

  • Pharmaceuticals: It serves as a counterion in drug formulations, enhancing solubility and stability.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds, including pesticides and rubber accelerators.
  • Laboratory Reagent: Employed in various

Studies indicate that tert-butylamine hydrobromide interacts with various chemical agents. It is known to be incompatible with strong oxidizers and certain halogenated compounds. Additionally, it may participate in complexation reactions with metal ions, influencing its reactivity and stability in different environments .

Tert-Butylamine hydrobromide shares structural similarities with other alkyl amines and ammonium salts. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Tert-ButylamineC4_4H11_{11}NColorless liquid; used as a base in synthesis
n-ButylamineC4_4H11_{11}NLinear structure; different reactivity profile
Sec-ButylamineC4_4H11_{11}NSecondary amine; distinct steric hindrance
IsobutylamineC4_4H11_{11}NBranching affects physical properties
Tert-AmylamineC5_5H13_{13}NSimilar branching but one more carbon atom

Uniqueness: Tert-butylamine hydrobromide stands out due to its quaternary ammonium nature and its specific applications in pharmaceuticals, where it acts as a counterion enhancing drug solubility compared to other similar compounds .

Related CAS

75-64-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

60469-70-7

Dates

Modify: 2023-08-15

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